![molecular formula C10H13NO3 B1269069 3-Amino-3-(4-methoxyphenyl)propanoic acid CAS No. 5678-45-5](/img/structure/B1269069.png)
3-Amino-3-(4-methoxyphenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into methodologies that could be adapted for 3-Amino-3-(4-methoxyphenyl)propanoic acid. For instance, asymmetric synthesis of similar compounds has been achieved through multistep reactions, involving key steps such as ketone reduction and the use of chiral agents to attain desired stereochemistry (Shetty & Nelson, 1988). Enantioselective synthesis approaches have also been described, employing techniques like Brown's crotylboration reaction and Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated reduction to synthesize complex molecules with high stereochemical control (Monica et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing details about intramolecular and intermolecular interactions that stabilize the molecular conformation. These studies highlight the importance of substituents like the methoxy group in influencing molecular geometry and interactions (Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-3-(4-methoxyphenyl)propanoic acid or its analogs often leverage the reactivity of the amino and carboxylic acid functionalities. These groups participate in various reactions, including condensations, cycloadditions, and transformations leading to complex molecules with potential biological activity. For example, the regiospecific synthesis of pyrazolyl compounds demonstrates the utility of these functional groups in constructing heterocyclic frameworks (Kumarasinghe et al., 2009).
Scientific Research Applications
Corrosion Inhibition
3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives have been studied for their potential as corrosion inhibitors. For instance, a derivative named CSB-1 was synthesized and evaluated for its efficiency in inhibiting corrosion of mild steel in acidic solutions. The study found significant inhibition properties, with the adsorption of the inhibitor on mild steel following Langmuir's adsorption isotherm. This suggests potential applications in protecting metals from corrosion in industrial settings (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Antioxidant and Anti-Inflammatory Properties
Compounds derived from 3-Amino-3-(4-methoxyphenyl)propanoic acid have been synthesized and tested for antioxidant, anti-inflammatory, and antiulcer activities. Notably, certain derivatives exhibited significant antioxidant action comparable to standard treatments, indicating potential therapeutic applications in managing oxidative stress-related diseases (Subudhi & Sahoo, 2011).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of 3-Amino-3-(4-methoxyphenyl)propanoic acid have been explored for their therapeutic potential. For example, a study explored the synthesis of novel compounds for their in vitro antioxidant and anti-inflammatory properties. These findings open up avenues for the development of new drugs based on this chemical structure (Subudhi & Sahoo, 2011).
Material Science and Polymer Modification
In material science, 3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives have been used to modify polymers. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were treated with such derivatives, resulting in increased swelling and thermal stability, suggesting applications in medical and other fields (Aly & El-Mohdy, 2015).
Green Chemistry
The compound has been incorporated in green chemistry practices. For example, in one study, it was used as part of a green and efficient method for synthesizing pyranopyrazoles, highlighting its role in environmentally friendly chemical processes (Zolfigol et al., 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given its structure, it may be involved in the phenylpropanoid pathway, which plays a key role in the biosynthesis of various secondary metabolites .
Pharmacokinetics
Its physical and chemical properties such as melting point (230 °c), boiling point (33188°C), and pKa (374) suggest that it may have certain bioavailability characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-3-(4-methoxyphenyl)propanoic acid. For instance, it should be stored under inert gas at 2–8 °C to maintain its stability . Other factors such as pH, temperature, and presence of other molecules could also affect its action.
properties
IUPAC Name |
3-amino-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTANCDDCQVQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927321 | |
Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
131690-56-7 | |
Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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